REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)O.[CH3:9][CH2:10][CH2:11]CCCC.[CH3:16]C(C)=O>>[CH3:9][C:10]1([CH3:11])[O:6][C:5]2([CH3:16])[CH2:7][CH2:8][CH:1]1[CH2:3][CH2:4]2
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into the jacket
|
Type
|
TEMPERATURE
|
Details
|
to chill the column contents below -10° C., and Unitene-D (20 g)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WASH
|
Details
|
The column contents were then eluted with heptane (about 250 ml)
|
Type
|
TEMPERATURE
|
Details
|
with continued chilling over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
This removed most of the undesirable components of the feed
|
Type
|
WASH
|
Details
|
Continued elution with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(O1)(CC2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |